molecular formula C16H11ClN2O3 B8655866 3-((8-Chloro-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid CAS No. 1174044-69-9

3-((8-Chloro-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid

Cat. No. B8655866
M. Wt: 314.72 g/mol
InChI Key: QJIVPMJBJJBNPS-UHFFFAOYSA-N
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Patent
US08129380B2

Procedure details

3-((8-chloro-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (117) (3.75 g, 12.68 mmol) and potassium hydroxide (7.11 g, 126.81 mmol) were added to ethanol (30 mL) and water (70 mL) and heated at 100° C. for 5 hours. The ethanol was evaporated off and the aqueous was extracted with ethyl acetate (1×75 mL). The aqueous was then acidified to pH1 with conc HCl to afford a solid, this was filtered, washed with water and dried to afford the desired material as a beige solid (3.81 g, 95% yield); 1H NMR (400.132 MHz, DMSO) δ 4.67 (2H, s), 7.42-7.41 (2H, m), 7.72 (1H, s), 7.79-7.76 (1H, m), 7.81 (1H, t), 7.97 (1H, dd), 8.34 (1H, dd), 12.88 (1H, s); m/z (LC-MS, ESI+), RT=0.92 (M+H 315).
Name
3-((8-chloro-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10]([CH2:12][C:13]1[CH:14]=C([CH:18]=[CH:19][CH:20]=1)C#N)=[N:9][NH:8][C:7]2=[O:21].[OH-:22].[K+].[CH2:24]([OH:26])[CH3:25]>O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10]([CH2:12][C:13]1[CH:14]=[C:25]([CH:18]=[CH:19][CH:20]=1)[C:24]([OH:22])=[O:26])=[N:9][NH:8][C:7]2=[O:21] |f:1.2|

Inputs

Step One
Name
3-((8-chloro-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
Quantity
3.75 g
Type
reactant
Smiles
ClC=1C=CC=C2C(NN=C(C12)CC=1C=C(C#N)C=CC1)=O
Name
Quantity
7.11 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with ethyl acetate (1×75 mL)
CUSTOM
Type
CUSTOM
Details
to afford a solid
FILTRATION
Type
FILTRATION
Details
this was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C2C(NN=C(C12)CC=1C=C(C(=O)O)C=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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